(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine
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Overview
Description
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step procedures One common method starts with the bromination of 2-(trifluoromethyl)pyridine to introduce the bromine atom at the 4-positionThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine serves as a versatile building block for the construction of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design .
Industry
In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to impart unique electronic and optical properties .
Mechanism of Action
The mechanism of action of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethyl)pyridine): Similar in structure but lacks the methanamine group.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar but lacks the bromine atom at the 4-position.
Uniqueness
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the combination of the bromine, trifluoromethyl, and methanamine groups on the pyridine ring.
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
[4-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
UJRYGGIQPVGANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)Br |
Origin of Product |
United States |
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